molecular formula C16H16N2O3 B2790921 N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide CAS No. 954627-69-1

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide

Cat. No.: B2790921
CAS No.: 954627-69-1
M. Wt: 284.315
InChI Key: KMRLOZQXBXVUII-UHFFFAOYSA-N
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Description

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a furan ring

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry . The pyrrolidine ring structure offers a versatile scaffold for the design of new compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods.

Chemical Reactions Analysis

Types of Reactions

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The phenyl and furan rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenyl group are known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Shares the pyrrolidine ring but lacks the phenyl and furan groups.

    Phenylpyrrolidine: Contains the phenyl and pyrrolidine rings but not the furan ring.

    Furan-2-carboxamide: Includes the furan ring and carboxamide group but lacks the pyrrolidine and phenyl rings.

Uniqueness

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide is unique due to its combination of a pyrrolidine ring, phenyl group, and furan ring. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-9-12(10-17-16(20)14-7-4-8-21-14)11-18(15)13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRLOZQXBXVUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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